molecular formula C11H13BrO B053498 4'-Bromovalerophenone CAS No. 7295-44-5

4'-Bromovalerophenone

Cat. No. B053498
CAS RN: 7295-44-5
M. Wt: 241.12 g/mol
InChI Key: STYJKBMRWQQJIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-bromovalerophenone and its derivatives involves multiple steps, including bromination, chlorination, acylation, and catalytic reactions. For instance, bromo-2′,4′-dichloroacetophenone, a related compound, is synthesized from glacial acetic acid and m-dichlorobenzene, indicating the versatility of bromination techniques in producing various brominated phenones (Yang Feng-ke, 2004). α-Bromo-4-hydroxyacetophenone synthesis further illustrates the critical role of catalytic bromization, showcasing the chemical's adaptability in synthesis processes (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

The molecular structure of bromovalerophenone derivatives is characterized using various spectroscopic techniques, including NMR and IR spectra, to confirm their chemical structures. The detailed analysis of these compounds reveals the intricate molecular frameworks that these brominated phenones possess, which are crucial for their chemical reactivity and properties (Deng Ji-hua, 2008).

Chemical Reactions and Properties

Bromovalerophenone compounds participate in a range of chemical reactions, including photoinduced cleavage of DNA, demonstrating their potential as photoinducible DNA cleaving agents. These reactions underscore the chemical's utility in biochemistry and molecular biology, with specific derivatives showing sequence selectivity in DNA interactions (P. Wender & R. Jeon, 1999).

Scientific Research Applications

  • Physical, Thermal, and Spectral Properties :

    • A study by Trivedi et al. (2015) examined the impact of biofield energy treatment on 4-bromoacetophenone. It was found that this treatment significantly affected the physical, thermal, and spectral properties of the compound, suggesting potential applications in modifying its properties for various uses.
  • Photochemistry and Substituent Effects :

    • The photochemical reactions of α-halovalerophenones, including α-bromovalerophenone, were explored by Cho and Park (2004). The study revealed that these compounds have remarkable substituent effects on their photochemical reactions, indicating their potential use in photochemistry and organic synthesis.
  • DNA Cleavage :

    • Wender and Jeon (1999) investigated 4'-bromoacetophenone derivatives as photoinducible DNA cleaving agents. These compounds, particularly the pyrrolecarboxamide-conjugated versions, were effective in cleaving DNA, highlighting their potential application in molecular biology and genetics.
  • Antioxidation and Biological Effects :

    • A study by Han (2018) focused on the antioxidation effects of 2-bromo-4'-nitroacetophenone. It was found to have an antioxidative ability and to extend the lifespan of C. elegans, suggesting its use in biological research and potential therapeutic applications.
  • High-Performance Liquid Chromatography (HPLC) :

    • Ingalls et al. (1984) described the use of 4'-bromophenacyl triflate in the preparation of carboxylic acid esters for detection in HPLC, demonstrating its application in analytical chemistry.
  • Synthesis of Novel Compounds :

    • Various studies, such as those by Gu et al. (2017) and Kilic et al. (2009), have used 4'-bromovalerophenone derivatives in the synthesis of complex molecules, indicating their utility in organic synthesis and drug development.

Safety and Hazards

In case of skin contact with 4’-Bromovalerophenone, it is advised to wash off immediately with soap and plenty of water . If inhaled, the person should be moved to fresh air . If ingested, the mouth should be rinsed with water . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-(4-bromophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYJKBMRWQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223236
Record name 4'-Bromovalerophenone
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Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-Bromovalerophenone

CAS RN

7295-44-5
Record name 1-(4-Bromophenyl)-1-pentanone
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Record name 4'-Bromovalerophenone
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Record name 4'-Bromovalerophenone
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Record name 4'-bromovalerophenone
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Synthesis routes and methods I

Procedure details

Pentanoyl chloride (50 g) is added dropwise to a stirred, cooled 0° C.) mixture of bromobenzene (150 ml) and aluminum chloride (0.2 g). The mixture is stirred at 0° C. for 1 h, heated at 80° C. for 2 h, cooled and poured into 18% hydrochloric acid. The product is extracted into CHCl3 twice, the combined organic extracts are washed with water and steam distilled to remove chloroform and the excess of bromobenzene. The product is extracted into chloroform twice, the combined organic phases are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is distilled (bp 180°-184° C. at 20 mm Hg) to yield a colourless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
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Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

104.5g (0.76mol) of anhydrous aluminum chloride and 92.1g (0.76mol) of valeroylchloride were added to 350ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100g (0.64mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2mmGn.
[Compound]
Name
104.5g
Quantity
0.76 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
100g
Quantity
0.64 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

104.5 g (0.76 mol) of anhydrous aluminum chloride and 92.1 g (0.76 mol) of valeroylchloride were added to 350 ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100 g (0.64 mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400 ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95 g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2 mmGn.
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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